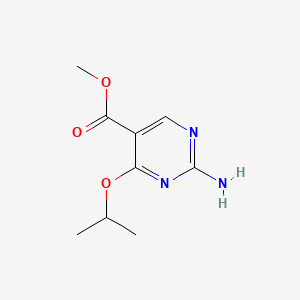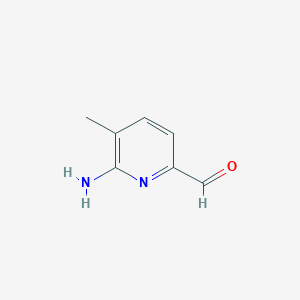
4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline involves several steps, typically starting with the preparation of the benzooxazole moiety followed by its coupling with N,N-dimethylaniline. The specific synthetic routes and reaction conditions can vary, but common methods include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions
Chemical Reactions Analysis
4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a fluorescent probe due to its unique optical properties, making it valuable in various analytical techniques.
Mechanism of Action
The mechanism of action of 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo excited-state intramolecular proton transfer (ESIPT), which leads to its fluorescence properties. This process is facilitated by the presence of hydrogen bonds within the molecule .
Comparison with Similar Compounds
Similar compounds to 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline include other benzooxazole derivatives such as 2,5-bis(benzoxazol-2-yl)thiophene and 3-(2-benzoxazol-5-yl)alanine . These compounds share similar structural motifs and optical properties but differ in their specific applications and chemical behavior. The uniqueness of this compound lies in its specific fluorescence characteristics and its potential use in advanced materials and electronic devices .
Properties
IUPAC Name |
4-[2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)20-17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOPDYYQICTYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)









